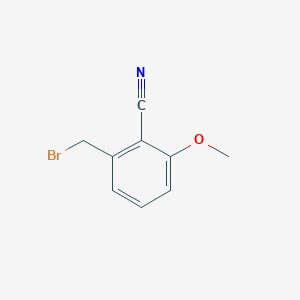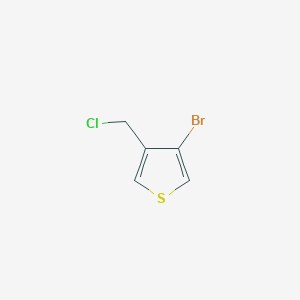
3-bromo-4-(chloromethyl)thiophene
Übersicht
Beschreibung
3-Bromo-4-(chloromethyl)thiophene, also known as 3-BCMT, is a heterocyclic aromatic organic compound that has a wide range of applications in organic synthesis and medicinal chemistry. It is a sulfur-containing heterocyclic compound that is used as a starting material for the synthesis of other compounds. 3-BCMT is also used as a building block for the synthesis of a variety of drugs and other compounds. The structure of 3-BCMT consists of a five-membered ring with a bromine atom, a chlorine atom, and a methylene group attached to the sulfur atom.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-(chloromethyl)thiophene is widely used in the field of scientific research. It is used in the synthesis of various drugs and other compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents. It is also used as a building block for the synthesis of various heterocyclic compounds, such as thiophenes, furans, and pyridines. In addition, 3-bromo-4-(chloromethyl)thiophene is used in the synthesis of various organic catalysts and is used in the synthesis of various polymers materials.
Wirkmechanismus
The mechanism of action of 3-bromo-4-(chloromethyl)thiophene is not well understood. However, it is believed that the bromine and chlorine atoms in the molecule act as electron-withdrawing groups, which can interact with the sulfur atom and cause it to become more reactive. This increased reactivity of the sulfur atom allows it to more easily form bonds with other molecules, which is essential for the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-4-(chloromethyl)thiophene are not well understood. However, due to its sulfur-containing structure, 3-bromo-4-(chloromethyl)thiophene is thought to be able to interact with various enzymes and proteins in the body. This interaction may lead to the activation of certain enzymes and proteins, which could lead to changes in biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-4-(chloromethyl)thiophene in laboratory experiments include its easy availability, its low cost, and its high reactivity. Its low cost and high reactivity make it a useful starting material for the synthesis of various compounds. In addition, its sulfur-containing structure makes it a useful building block for the synthesis of various heterocyclic compounds.
The main limitation of using 3-bromo-4-(chloromethyl)thiophene in laboratory experiments is its reactivity. Due to its high reactivity, it can form unwanted side products in some reactions. In addition, its sulfur-containing structure can cause it to interact with other molecules, leading to unwanted side reactions.
Zukünftige Richtungen
The future directions for 3-bromo-4-(chloromethyl)thiophene include the development of new methods for its synthesis, the development of new compounds based on its structure, and the development of new applications for its use. In addition, further research is needed to understand the biochemical and physiological effects of 3-bromo-4-(chloromethyl)thiophene and to develop new drugs and other compounds based on its structure. Finally, further research is needed to understand the potential toxic effects of 3-bromo-4-(chloromethyl)thiophene and to develop methods to reduce or eliminate its toxicity.
Synthesemethoden
The synthesis of 3-bromo-4-(chloromethyl)thiophene is achieved through a variety of methods, including the reaction of 3-bromo-4-chlorothiophene with sodium methoxide or potassium hydroxide, the reaction of 3-bromo-4-chlorothiophene with sodium hydride, and the reaction of 3-bromo-4-chlorothiophene with sodium borohydride. The reaction of 3-bromo-4-chlorothiophene with sodium methoxide is the most commonly used method for the synthesis of 3-bromo-4-(chloromethyl)thiophene. In this method, 3-bromo-4-chlorothiophene is treated with sodium methoxide in a solvent such as methanol or ethanol to produce 3-bromo-4-(chloromethyl)thiophene.
Eigenschaften
IUPAC Name |
3-bromo-4-(chloromethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-5-3-8-2-4(5)1-7/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFXBGFBUGEUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300156 | |
| Record name | 3-Bromo-4-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(chloromethyl)thiophene | |
CAS RN |
70260-08-1 | |
| Record name | 3-Bromo-4-(chloromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70260-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








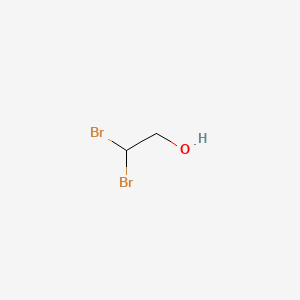
![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)
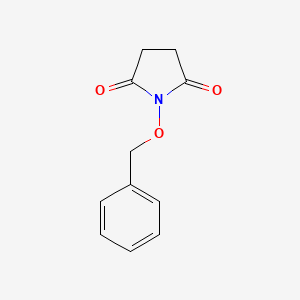


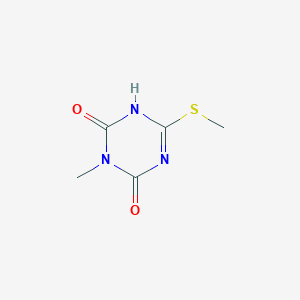
![2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B6596942.png)

